Thiophene, 2,3,5-tris(2,4-dinitrophenyl)-
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Overview
Description
Thiophene, 2,3,5-tris(2,4-dinitrophenyl)- is a complex organic compound characterized by a thiophene ring substituted with three 2,4-dinitrophenyl groups at the 2, 3, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2,3,5-tris(2,4-dinitrophenyl)- typically involves the reaction of thiophene derivatives with 2,4-dinitrophenyl reagents. One common method includes the use of Lawesson’s reagent for thiophene ring formation, followed by nitration to introduce the nitro groups . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate thiophene derivatives and subsequent functionalization with 2,4-dinitrophenyl groups. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Thiophene, 2,3,5-tris(2,4-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonylated thiophene derivatives.
Scientific Research Applications
Thiophene, 2,3,5-tris(2,4-dinitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of thiophene, 2,3,5-tris(2,4-dinitrophenyl)- involves its interaction with molecular targets through its nitro and thiophene groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Thiophene: A simpler analog with a single sulfur atom in a five-membered ring.
2,4-Dinitrophenylhydrazine: Contains similar nitro groups but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Uniqueness: Thiophene, 2,3,5-tris(2,4-dinitrophenyl)- is unique due to the presence of multiple nitro groups and the thiophene ring, which confer distinct chemical and biological properties
Properties
CAS No. |
61200-49-5 |
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Molecular Formula |
C22H10N6O12S |
Molecular Weight |
582.4 g/mol |
IUPAC Name |
2,3,5-tris(2,4-dinitrophenyl)thiophene |
InChI |
InChI=1S/C22H10N6O12S/c29-23(30)11-1-4-14(18(7-11)26(35)36)17-10-21(15-5-2-12(24(31)32)8-19(15)27(37)38)41-22(17)16-6-3-13(25(33)34)9-20(16)28(39)40/h1-10H |
InChI Key |
FRXFZABZIHHIJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=CC(=C(S2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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